Chicanin

Vue d'ensemble

Description

Synthesis Analysis

The asymmetric synthesis of (−)-chicanin has been accomplished through a series of steps including the Evans asymmetric syn-selective aldol reaction, diastereoselective hydroboration, and a regioselective, intramolecular Mitsunobu etherification. This process led to the revision of the absolute configuration of (+)- and (−)-chicanin (Harada et al., 2011). Another study focused on the sustainable synthesis of anticancer alkaloids like proximicin A from the chitin-derived chemical 3-acetamido-5-acetylfuran, highlighting the potential of chitin in the synthesis of valuable chemicals (Sadiq et al., 2018).

Molecular Structure Analysis

The molecular structure of chicanin and its conjugates has been elucidated using advanced spectroscopic methods. For instance, the synthesis of a chitin-glucan-aldehyde-quercetin conjugate involved confirming the formation of the conjugate via Proton nuclear magnetic resonance spectroscopy (1H NMR) and Fourier-transform infrared spectroscopy (FT-IR), providing insights into the molecular structure and changes upon conjugation (Singh et al., 2018).

Chemical Reactions and Properties

Chicanin derivatives have been synthesized and characterized, revealing their potential for bioactive applications. For example, norcantharidin-conjugated chitosan derivatives showed sustained drug release characteristics and cytotoxicity against cancer cells, indicating the importance of chemical modifications in enhancing the biological activities of chicanin derivatives (Xu et al., 2013).

Physical Properties Analysis

The physical properties of chicanin and its derivatives, such as solubility, crystallinity, and morphology, have been studied to understand their applications better. The synthesis of chitosan-encapsulated genistein, for instance, resulted in particles of submicron size with specific entrapment and loading efficiencies, highlighting the influence of physical properties on the bioavailability and efficacy of chicanin derivatives (Rahmani et al., 2020).

Chemical Properties Analysis

The chemical properties of chicanin derivatives, including reactivity, stability, and interactions with biological systems, are crucial for their application. The study on norcantharidin-conjugated carboxymethyl chitosan demonstrated its ability to inhibit tumor cell migration and angiogenesis, showcasing the impact of chemical properties on the therapeutic potential of chicanin derivatives (Chi et al., 2019).

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Chicanin, a major lignan compound from Schisandra chinensis, demonstrates significant anti-inflammatory properties. In a study, it was observed to suppress inflammatory responses in murine macrophages (RAW 264.7 cells). This suppression involved the inhibition of nitric oxide and prostaglandin E2 production, as well as down-regulation of inflammatory cytokines like TNFα, IL-1β, and MCP-1. These effects were mediated through the blocking of p38 MAPK, ERK 1/2, and IκB-α phosphorylation, indicating the involvement of LPS-induced TLR4-IκBα/MAPK/ERK signaling pathways (Chen et al., 2014).

Antioxidant and Anti-Proliferative Activities

Chicanin has shown potential in both antioxidant and anti-proliferative activities. In a study evaluating compounds from Schisandra chinensis fruit, chicanin exhibited effective anti-proliferation and antioxidant activities, without significant toxic effects on normal cells. Its IC50 values for anti-proliferation and antioxidant activities were 44.2 μM and 26.0 μM, respectively, suggesting its potential utility in age-related and cancerous conditions (Zhang et al., 2013).

Structural Analysis

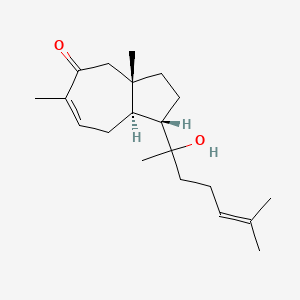

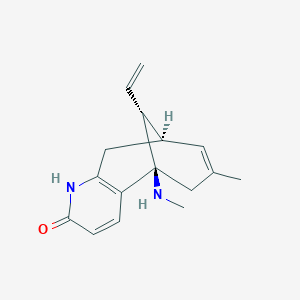

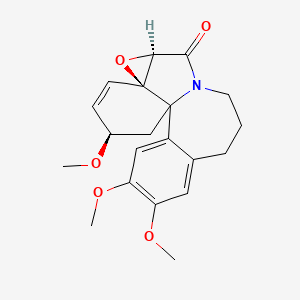

Understanding the structure of chicanin aids in exploring its applications. In 1981, a study was conducted on chicanin isolated from the fruit of Schisandra sp., revealing its structure as 2S-(3-methoxy-4-hydroxyphenyl)-3R,4S-dimethyl-5S-(3,4-methylenedioxyphenyl)tetrahydrofuran. The study provided insights into the conformation of the tetrahydrofuran ring in chicanin (Liu et al., 1981).

Propriétés

IUPAC Name |

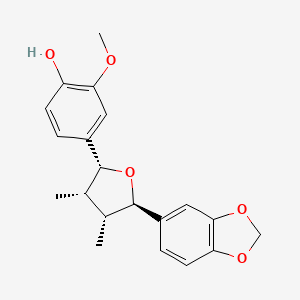

4-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDORDSJPIKURD-OCBHBYCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001120689 | |

| Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |

CAS RN |

78919-28-5 | |

| Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78919-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1248868.png)

![2,5-Bis[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid](/img/structure/B1248875.png)